[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester
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Overview
Description
[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester is an intricate chemical compound with potential applications in various fields such as chemistry, biology, and medicine. Understanding the compound's preparation methods, reactions, and applications can provide insights into its broader potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester, a multi-step synthetic process is typically employed. Each step involves precise reaction conditions:
Formation of the Piperidine Ring: Starting with cyclopropylamine and protected glycine to form the piperidin-4-yl core.
Amino-acetyl Introduction: Reaction with amino-acetyl chloride under controlled temperatures to ensure selective amide formation.
Final Esterification: Carbamic acid tert-butyl ester formation via reaction with a tert-butyl esterifying agent under catalytic conditions.
Industrial Production Methods
Scaling up the synthesis for industrial purposes involves optimizing reaction conditions to ensure high yield and purity. This might include continuous flow reactions to maintain consistent reaction environments and utilizing industrial-scale chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester undergoes several types of reactions:
Oxidation: Reaction with oxidizing agents like m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation in the presence of palladium-carbon.
Substitution: Nucleophilic substitution with suitable nucleophiles under controlled pH conditions.
Common Reagents and Conditions
Oxidation Reagents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction Reagents: Palladium on carbon, sodium borohydride.
Substitution Conditions: Mild alkaline or acidic conditions, depending on the desired product.
Major Products
Each reaction type results in different major products, providing a range of derivatives that can be further explored for various applications.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
The compound may play a role in developing new pharmaceuticals. Its unique structure enables it to interact with biological systems in specific ways, potentially leading to novel treatments for various diseases.
Industry
In industrial applications, the compound can serve as a building block for specialized polymers and materials with unique properties.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, it may inhibit specific enzymes or bind to particular receptors, altering cellular processes. The cyclopropyl and piperidinyl groups facilitate interactions with biological molecules, providing the compound with its functional characteristics.
Comparison with Similar Compounds
Unique Features
Compared to other similar compounds, [1-(2-Amino-acetyl)-piperidin-4-yl]-cyclopropyl-carbamic acid tert-butyl ester stands out due to its specific combination of functional groups, offering unique reactivity and biological activity.
List of Similar Compounds
[1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid methyl ester
[1-(2-Amino-acetyl)-piperidin-4-yl]-ethyl-carbamic acid ethyl ester
[1-(2-Amino-acetyl)-piperidin-4-yl]-propyl-carbamic acid propyl ester
This comparison highlights how minor structural differences can influence the compound’s overall properties and applications.
Hope that gives you a clear understanding of this compound!
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoacetyl)piperidin-4-yl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-4-5-11)12-6-8-17(9-7-12)13(19)10-16/h11-12H,4-10,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNDHTLYPMTUMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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